molecular formula C20H26O3 B1681445 Sapriparaquinone CAS No. 119139-54-7

Sapriparaquinone

Cat. No.: B1681445
CAS No.: 119139-54-7
M. Wt: 314.4 g/mol
InChI Key: FJUJHRUTILKDQH-UHFFFAOYSA-N
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Description

Sapriparaquinone is a natural substance and extractive . It is a 1,4-naphthalenedione, 3-hydroxy-6-methyl-2- (1-methylethyl)-5- (4-methylpentyl)- . It is found in the root of Salvia prionitis .


Molecular Structure Analysis

This compound has a molecular weight of 314.42482000 and a chemical formula of C20 H26 O3 . The exact molecular structure would require more detailed analysis using tools like nuclear magnetic resonance (NMR) or X-ray crystallography .


Physical and Chemical Properties Analysis

This compound has a boiling point of 473.27 °C at 760.00 mm Hg . It is soluble in water at 0.05574 mg/L at 25 °C . It has a logP (o/w) of 5.758 .

Scientific Research Applications

Antioxidant Activity

Sapriparaquinone and its derivatives have been studied for their antioxidant properties. Deng et al. (2006) synthesized twenty-two this compound derivatives and evaluated their antioxidant activities. They found that many compounds exhibited potent antioxidant activity against lipid peroxidation, especially compound 7, which demonstrated significant effectiveness (IC50=3.7 μg/mL). The study discussed the preliminary structure-activity relationship of these derivatives, indicating a potential for this compound in developing antioxidant agents (Deng, Zhang, Zhao, Wang, & Zhang, 2006).

Antitumor Activity

This compound analogues have also been investigated for their antitumor properties. In a study by Deng et al. (2011), systematic modification of saprothoquinone, a lead compound, led to the creation of several salvicine analogues. Some of these compounds showed potent cytotoxicity against tumor cells and significant topoisomerase II inhibitory effects. This research suggests the potential of this compound analogues in cancer treatment, providing insight into their structure-activity relationship (Deng, Lu, Liu, Lin, Ding, & Zhang, 2011).

Applications in Cardiovascular Research

The study of this compound derivatives extends to cardiovascular diseases. The saponins of Panax notoginseng, which include this compound derivatives, have been recognized for their therapeutic potential against various cardiovascular diseases. Liu et al. (2014) discussed the structures of major types of these saponins, their cellular targets, and the signaling pathways involved. This review highlighted the emerging opportunities for the clinical applications of this compound derivatives in cardiovascular medicine (Liu, Wang, Qiu, Yu, & Wang, 2014).

Neuroprotective Properties

Research has also explored the neuroprotective properties of this compound derivatives. Thymoquinone, a compound closely related to this compound, has shown potential in preventing or slowing the progression of Alzheimer's Disease (AD). Cascella et al. (2018) analyzed in vitro and in vivo studies, highlighting the anti-oxidant and anti-inflammatory properties of thymoquinone and its effectiveness in preventing hippocampal pyramidal cell loss and improving cognitive functions. This study suggests that this compound derivatives like thymoquinone could serve as effective neuroprotective agents (Cascella, Bimonte, Barbieri, Del Vecchio, Muzio, Vitale, Benincasa, Ferriello, Azzariti, Arra, & Cuomo, 2018).

Properties

IUPAC Name

4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-12,21H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSFIEZGKPHKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922876
Record name 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119139-54-7
Record name Sapriparaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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